(3,6-Dichloropyridin-2-yl)methanamine
Description
(3,6-Dichloropyridin-2-yl)methanamine is a pyridine derivative featuring two chlorine substituents at positions 3 and 6 of the pyridine ring and a methanamine group at position 2.
Properties
IUPAC Name |
(3,6-dichloropyridin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H,3,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQGNFVGJLGGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)CN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity :
- Chlorine (Cl) and trifluoromethyl (CF₃) groups increase lipophilicity, favoring membrane permeability and bioavailability .
- Methoxy (OCH₃) groups enhance solubility, making such derivatives more suitable for aqueous-based formulations .
Synthetic Accessibility: Palladium-mediated cyanation and displacement reactions are common for introducing functional groups (e.g., cyano, bromo) to the pyridine core . Substituent position (e.g., 3 vs. 6) influences reaction efficiency. For example, (6-chloropyridin-2-yl)methanamine is synthesized via direct alkylation, while cyclopropyl derivatives require multi-step protocols .
Biological Activity: Dichloro and trifluoromethyl derivatives show promise in targeting adenosine receptors or enzymes due to their electron-withdrawing effects, which stabilize ligand–target interactions . Methyl and methoxy derivatives exhibit moderate activity in antimicrobial or antifungal assays, likely due to balanced hydrophobicity and hydrogen-bonding capacity .
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